Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
CAS No.: 156526-48-6
Cat. No.: VC21194348
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156526-48-6 |
|---|---|
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+ |
| Standard InChI Key | JKJAVWYVQRYVFS-DGUCWDHESA-N |
| Isomeric SMILES | COC(=O)C1C[C@@H](C[C@@H](C1)O)O |
| SMILES | COC(=O)C1CC(CC(C1)O)O |
| Canonical SMILES | COC(=O)C1CC(CC(C1)O)O |
Introduction
Chemical Identity and Structure
Basic Information
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is a cyclohexane derivative characterized by three functional groups: a methyl carboxylate and two hydroxyl groups. The compound's fundamental characteristics are outlined in Table 1.
Table 1: Chemical Identity Parameters of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
| Parameter | Information |
|---|---|
| CAS Number | 156526-48-6 |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate |
| Alternative Names | (1alpha,3alpha,5alpha)-3,5-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester; rac-methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+ |
| InChI Key | JKJAVWYVQRYVFS-DGUCWDHESA-N |
| Canonical SMILES | COC(=O)C1CC(CC(C1)O)O |
The compound features specific stereochemistry as indicated by its name, where (1r,3R,5S) denotes the spatial orientation of substituents at positions 1, 3, and 5 of the cyclohexane ring . This specific stereochemical configuration contributes significantly to its potential biological activity and synthetic utility.
Structural Features
The structure consists of a cyclohexane ring with:
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A methyl carboxylate group (COOCH3) at position 1
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Hydroxyl groups (OH) at positions 3 and 5
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Specific stereochemistry at positions 1, 3, and 5
This arrangement creates a molecule with multiple functional groups that can participate in various chemical transformations, making it valuable as a synthetic intermediate in organic synthesis .
Physical and Chemical Properties
Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in research settings. Table 2 summarizes these properties.
Table 2: Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Physical Form | White to off-white powder |
| Melting Point | 132-135°C |
| Purity | Typically ≥95% |
| Solubility | Soluble in polar organic solvents |
| Storage Temperature | Room temperature (RT) |
| Stability | Stable under standard laboratory conditions |
The compound's hydroxyl groups can participate in hydrogen bonding, affecting its solubility profile and reactivity patterns. The carboxylate functionality provides a site for further chemical modification, enabling its use as a building block in more complex molecular architectures .
Synthesis and Chemical Reactivity
Synthetic Routes
While the search results don't provide specific synthetic routes for Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate, general principles of organic synthesis suggest several potential pathways. A common approach to similar structures involves:
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Selective hydroxylation of cyclohexane derivatives
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Subsequent esterification with methanol
The stereochemical control required for this compound would likely involve:
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Stereoselective reduction of corresponding unsaturated precursors
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Enzymatic resolution of racemic mixtures
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Chiral auxiliary-based synthetic strategies
These synthetic pathways would ensure the correct spatial orientation of the functional groups, which is critical for the compound's biological activity .
Chemical Reactivity
The presence of two hydroxyl groups and a methyl carboxylate functionality confers distinctive reactivity patterns:
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The hydroxyl groups can undergo:
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Esterification with carboxylic acids or acid chlorides
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Etherification via Williamson ether synthesis
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Oxidation to ketones
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Protection/deprotection chemistry for selective transformations
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The methyl carboxylate group can participate in:
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Hydrolysis to the corresponding carboxylic acid
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Transesterification
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Reduction to primary alcohols
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Amidation reactions with amines
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These transformation possibilities make Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate a versatile building block for constructing more complex molecular structures in pharmaceutical research .
Biological Activities and Applications
Antioxidant Properties
Research suggests that Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate may possess antioxidant properties, potentially through its ability to scavenge free radicals. The hydroxyl groups in the molecule likely contribute to this activity, as they can donate hydrogen atoms to neutralize reactive oxygen species. This property makes the compound of interest in research related to oxidative stress-mediated conditions.
Applications in Drug Development
One of the most significant applications of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is its use as a starting material for synthesizing pyrimido[4,5-d]pyrimidinones, which are selective inhibitors of both KDR (Kinase insert Domain Receptor) and FGFR (Fibroblast Growth Factor Receptor) kinases. These kinases play crucial roles in angiogenesis and cell proliferation, making them important targets in cancer therapeutics .
The compound serves as a versatile scaffold for medicinal chemistry, where its hydroxyl groups and carboxylate functionality provide attachment points for constructing more elaborate structures with enhanced pharmacological properties. Its well-defined stereochemistry also contributes to specific molecular recognition in biological systems .
| Parameter | Description |
|---|---|
| Signal Word | Warning |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray) P264 (Wash hands thoroughly after handling) P271 (Use only outdoors or in a well-ventilated area) P280 (Wear protective gloves/protective clothing/eye protection/face protection) P302+P352 (IF ON SKIN: Wash with plenty of water) P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing) P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) P312 (Call a POISON CENTER/doctor if you feel unwell) P332+P313 (If skin irritation occurs: Get medical advice/attention) P337+P313 (If eye irritation persists: Get medical advice/attention) P362 (Take off contaminated clothing) P403+P233 (Store in a well-ventilated place. Keep container tightly closed) P405 (Store locked up) P501 (Dispose of contents/container according to local/regional/national/international regulations) |
| Storage Conditions | Room temperature in tightly sealed containers |
| Intended Use | For research use only. Not for human or veterinary use. |
Researchers should adhere to these safety guidelines and consider local regulations when working with this compound to minimize potential health risks .
Current Research and Future Directions
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Exploration of structure-activity relationships through systematic modification of the hydroxyl and carboxylate groups
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Development of more efficient stereoselective synthetic routes to access the compound and its derivatives
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Investigation of its potential as a scaffold for developing new enzyme inhibitors beyond kinase targets
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Evaluation of potential immunomodulatory activities of derivatives based on this compound
The compound's well-defined stereochemistry makes it particularly valuable in drug discovery programs where specific three-dimensional arrangements of functional groups are required for optimal target interaction .
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